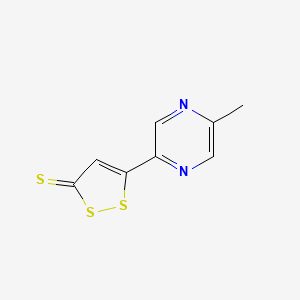
5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methyl group and a dithiole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with appropriate sulfur-containing reagents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The dithiole-thione moiety is known to modulate redox-sensitive signaling pathways, leading to the activation or inhibition of specific enzymes and transcription factors. This compound can also interact with cellular thiols, affecting the redox balance within cells .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of the dithiole-thione moiety.
5-Methylpyrazine-2-carboxylic acid: The precursor in the synthesis of 5-(5-Methylpyrazin-2-yl)-3H-1,2-dithiole-3-thione.
Uniqueness
This compound is unique due to its dithiole-thione moiety, which imparts distinct chemical and biological properties. This moiety is responsible for its redox activity and potential therapeutic effects, setting it apart from other similar compounds.
Properties
CAS No. |
62124-74-7 |
|---|---|
Molecular Formula |
C8H6N2S3 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
5-(5-methylpyrazin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H6N2S3/c1-5-3-10-6(4-9-5)7-2-8(11)13-12-7/h2-4H,1H3 |
InChI Key |
ZSFBVRDEKJLFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















